Mega-9

概要

準備方法

合成経路と反応条件

MEGA-9は、ノナン酸とN-メチルグルカミンの反応によって合成されます。反応は一般的に以下の手順を含みます。

エステル化: ノナン酸は、硫酸などの触媒の存在下でN-メチルグルカミンと反応して、エステル中間体を形成します。

工業生産方法

工業現場では、this compoundは、反応条件が厳密に制御されて高収率と高純度が保証される大型反応器で生産されます。プロセスには以下が含まれます。

混合: ノナン酸とN-メチルグルカミンを反応器に混合します。

触媒作用: エステル化反応を促進するために触媒を添加します。

化学反応の分析

反応の種類

MEGA-9は、以下のものを含むさまざまな化学反応を起こします。

酸化: this compoundは、対応するカルボン酸を形成するように酸化することができます。

還元: アルコールを形成するように還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物

酸化: ノナン酸やその他のカルボン酸。

還元: ノナノールやその他のアルコール。

科学研究への応用

This compoundは、以下を含む科学研究で幅広く応用されています。

化学: 疎水性化合物の可溶化における非イオン性界面活性剤として使用されます。

生物学: 構造研究のために、膜タンパク質の抽出と安定化を促進します。

医学: 薬物の製剤と送達システムに使用されます。

科学的研究の応用

Key Applications

-

Protein Extraction and Stabilization

- Mega-9 is effective in extracting membrane proteins due to its non-ionic nature, which minimizes protein denaturation. It provides a favorable environment for maintaining protein functionality during extraction processes.

-

Structural Biology

- The detergent is widely used in crystallography to solubilize proteins and facilitate their crystallization. Its ability to stabilize proteins in solution is crucial for obtaining high-quality crystals necessary for X-ray diffraction studies.

-

Biochemical Assays

- This compound is employed in various biochemical assays as it can solubilize chromophores and stabilize enzymes, enhancing the reliability of diagnostic analyses.

-

Drug Development

- In pharmaceutical research, this compound has been explored for its potential to enhance the solubility of drug compounds, thereby improving bioavailability.

Data Table: Comparison of Detergents

| Property | This compound | Sodium Dodecyl Sulfate (SDS) | Triton X-100 |

|---|---|---|---|

| Type | Non-ionic | Anionic | Non-ionic |

| CMC (mM) | 1.4 | 8.1 | 0.25 |

| Protein Denaturation | Low | High | Moderate |

| Solubilization Power | High | Very High | Moderate |

| UV Absorbance | Low | High | Moderate |

Case Study 1: Membrane Protein Solubilization

Case Study 2: Crystallization of Membrane Proteins

Case Study 3: Diagnostic Applications

This compound has been employed in diagnostic assays where low UV absorbance is crucial. For instance, Dojindo's research highlighted its use in enzyme stabilization during colorimetric assays, allowing for more accurate readings without interference from the detergent itself .

作用機序

MEGA-9は、膜タンパク質の疎水性領域と相互作用することで効果を発揮し、それらを水溶液中に可溶化します。 This compoundの親水性ヘッド基は水と相互作用し、疎水性テイルは脂質二重層と相互作用するため、効果的に膜を破壊しタンパク質を可溶化します .

類似化合物の比較

類似化合物

- N-デカノイル-N-メチルグルカミン

- N-ドデカノイル-N-メチルグルカミン

- N-ヘキサノイル-N-メチルグルカミン

独自性

This compoundは、親水性と疎水性のバランスが最適化されているため、幅広い膜タンパク質の可溶化に非常に効果的であるという点で独自です。 他の類似化合物と比較して、臨界ミセル濃度が低く、タンパク質抽出の効率が向上します .

類似化合物との比較

Similar Compounds

- N-decanoyl-N-methylglucamine

- N-dodecanoyl-N-methylglucamine

- N-hexanoyl-N-methylglucamine

Uniqueness

MEGA-9 is unique due to its optimal balance between hydrophilic and hydrophobic properties, making it highly effective in solubilizing a wide range of membrane proteins. Its critical micelle concentration is lower compared to other similar compounds, which enhances its efficiency in protein extraction .

生物活性

Mega-9, known chemically as N-Nonanoyl-N-methylglucamine, is a compound that has garnered interest in various biological research fields due to its unique properties and potential applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

This compound is classified as a biochemical reagent and is primarily used in life science research. Its structure allows it to interact with biological membranes and proteins, making it a valuable tool in studying cellular processes.

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₂₅N₃O₃ |

| Molecular Weight | 255.35 g/mol |

| Solubility | Soluble in water and organic solvents |

| Appearance | Clear to slightly yellow liquid |

The biological activity of this compound is primarily attributed to its surfactant properties, which allow it to disrupt lipid bilayers and enhance the permeability of cell membranes. This characteristic makes this compound effective in various applications, including drug delivery systems and membrane protein studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to affect the viability of various bacterial strains by disrupting their cell membranes, leading to cell lysis.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated a reduction in bacterial counts by over 90% at specific concentrations, highlighting its potential as an antimicrobial agent in clinical settings.

- Drug Delivery Systems : In another case study, this compound was utilized as a carrier for hydrophobic drugs. The formulation showed enhanced solubility and bioavailability compared to traditional delivery methods, suggesting that this compound can improve therapeutic outcomes for poorly soluble drugs.

Table 2: Summary of Case Studies on this compound

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | >90% reduction in bacterial viability | |

| Drug Delivery | Improved solubility and bioavailability |

Research Findings

Recent studies have explored the broader implications of using this compound in biological research:

- Cell Membrane Interaction : Research indicates that this compound can modulate membrane fluidity, which may influence cellular signaling pathways.

- Biochemical Assays : As a reagent, this compound has been employed in various biochemical assays to study protein interactions and enzyme activities.

Implications for Future Research

The diverse biological activities of this compound suggest several avenues for future research:

- Enhanced Drug Formulations : Investigating further applications in drug delivery systems could lead to more effective treatments for various diseases.

- Mechanistic Studies : Understanding the precise mechanisms by which this compound interacts with cellular components could yield insights into membrane biology and pharmacology.

特性

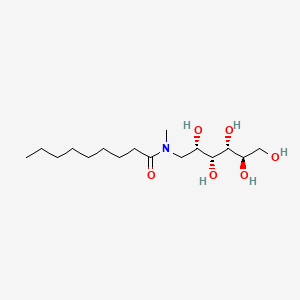

IUPAC Name |

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO6/c1-3-4-5-6-7-8-9-14(21)17(2)10-12(19)15(22)16(23)13(20)11-18/h12-13,15-16,18-20,22-23H,3-11H2,1-2H3/t12-,13+,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRLIVCNZWDCDE-SJXGUFTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001005752 | |

| Record name | 1-Deoxy-1-[methyl(nonanoyl)amino]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85261-19-4 | |

| Record name | Nonanoyl-N-methylglucamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85261-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoyl-N-methylglucamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085261194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-[methyl(nonanoyl)amino]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucitol, 1-deoxy-1-[methyl(1-oxononyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。